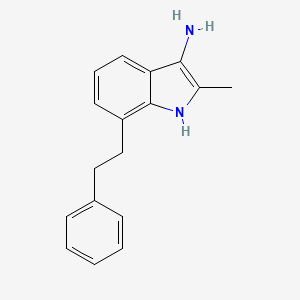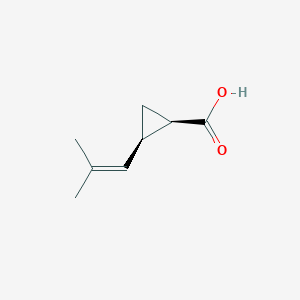
(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a 2-methylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, and a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Cyclopropane derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 2-methylprop-1-en-1-yl group.
(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-ol: Contains a hydroxyl group instead of a carboxylic acid group.
(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-amine: Contains an amine group instead of a carboxylic acid group.
Uniqueness
The presence of the 2-methylprop-1-en-1-yl group in (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets. This makes it distinct from other cyclopropane derivatives.
Properties
CAS No. |
90129-52-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-5(2)3-6-4-7(6)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
ZFSPXYLEBXSNOT-NKWVEPMBSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@H]1C(=O)O)C |
Canonical SMILES |
CC(=CC1CC1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


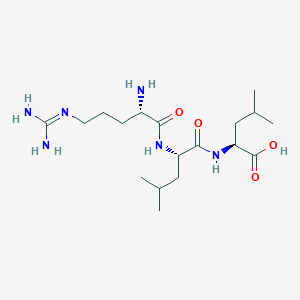

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
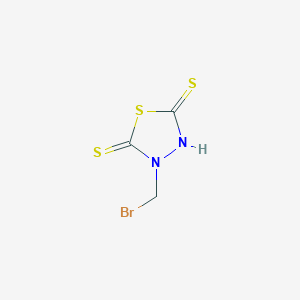

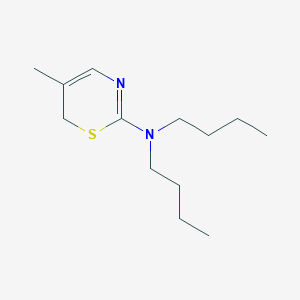


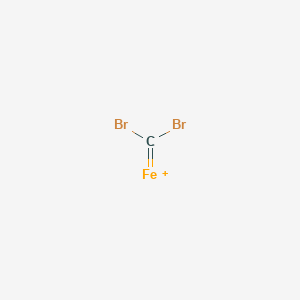
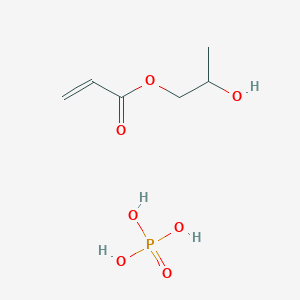
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)

